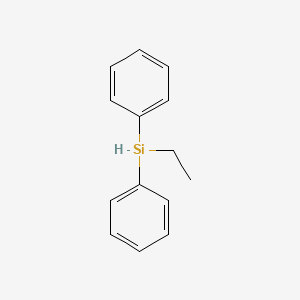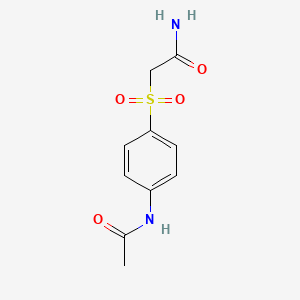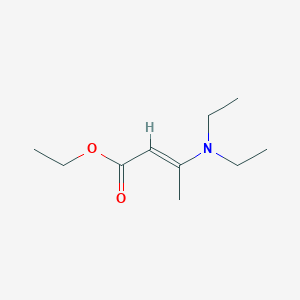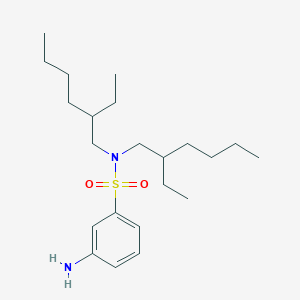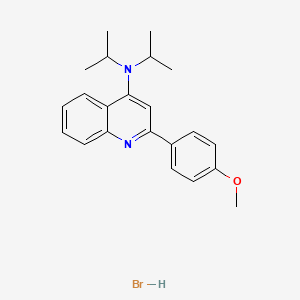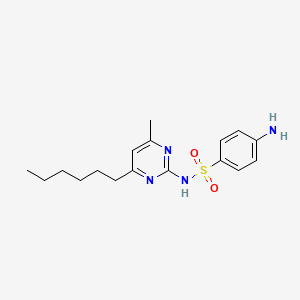
Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(8222(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol typically involves multiple steps. One common method starts with the reaction of benzene and bromoethane to form cycloheptyl bromide. This intermediate then undergoes a series of addition reactions to yield the desired tricyclic structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials due to its stable tricyclic structure.
作用機序
The mechanism of action of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
類似化合物との比較
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carboxylic acid
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-2-ol
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-ethanol
Uniqueness: Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is unique due to its methanol functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
98338-98-8 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenylmethanol |
InChI |
InChI=1S/C17H18O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-11,18H,5-7,9,12H2 |
InChIキー |
DBZFLKMLGVAMTF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


